1-氟-4-甲氧基-5-甲基-2-硝基苯

描述

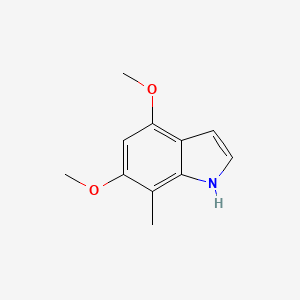

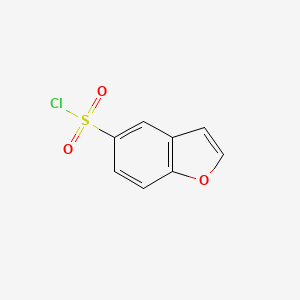

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3. It has a molecular weight of 185.15 . The IUPAC name for this compound is 5-fluoro-4-methyl-2-nitrophenyl methyl ether .

Molecular Structure Analysis

The InChI code for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is 1S/C8H8FNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a solid at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学研究应用

-

Indole Derivatives

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : The synthesis of indole derivatives involves electrophilic substitution due to excessive π-electrons delocalization .

- Results or Outcomes : Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Microfluidic Mechanoporation

- Scientific Field : Biomedical Engineering .

- Application Summary : Mechanoporation utilizes mechanical forces to create temporary pores on cell membranes, enabling the entry of substances into cells .

- Methods of Application : Various mechanoporation technologies include microinjection, micro–nano needle arrays, cell squeezing through physical confinement, and cell squeezing using hydrodynamic forces .

- Results or Outcomes : The integration of mechanoporation techniques into microfluidic platforms for high-throughput intracellular delivery has shown enhanced transfection efficiency .

-

m-Aryloxy Phenols

- Scientific Field : Material Sciences .

- Application Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Methods of Application : They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Results or Outcomes : The application of m-Aryloxy phenols has significantly improved the thermal stability and flame resistance of various materials .

-

1-fluoro-2-methoxy-4-methyl-5-nitrobenzene

- Scientific Field : Early Discovery Research .

- Application Summary : This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

- Methods of Application : The specific methods of application or experimental procedures are not provided .

- Results or Outcomes : Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

-

4-Nitroanisole

- Scientific Field : Chemical Engineering .

- Application Summary : 4-Nitroanisole was used as a probe to determine Π * of Kamlet-Taft solvent parameters and high pressure and supercritical water in the temperature range of 16-420 °C .

- Methods of Application : 4-Nitroanisole was used as carbon and energy supplement for the isolation of Rhodococcus strains .

- Results or Outcomes : The specific results or outcomes obtained are not provided .

-

4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)-methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)-phenoxy)-1-methylcyclohexane-1-carboxylic Acid Derivatives

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : These compounds are being studied as RXFP1 modulators for the treatment of heart failure .

- Methods of Application : The specific methods of application or experimental procedures are not provided .

- Results or Outcomes : The specific results or outcomes obtained are not provided .

-

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate Derivatives

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : These compounds were prepared and reported as antiviral agents .

- Methods of Application : The specific methods of application or experimental procedures are not provided .

- Results or Outcomes : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

安全和危害

属性

IUPAC Name |

1-fluoro-4-methoxy-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTUPTYBGAWYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)

![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)